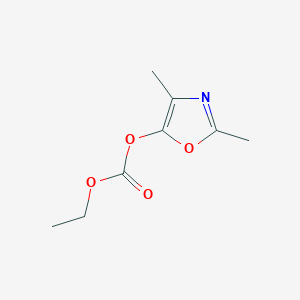
2,4-Dimethyl-1,3-oxazol-5-yl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyloxazol-5-yl ethyl carbonate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4 of the oxazole ring, and an ethyl carbonate group at position 5. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloxazol-5-yl ethyl carbonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethyl-1,3-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,4-Dimethyloxazol-5-yl ethyl carbonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
2,4-Dimethyloxazol-5-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxazole oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the specific reagents and conditions used .
科学的研究の応用
2,4-Dimethyloxazol-5-yl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 2,4-Dimethyloxazol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
2,4-Dimethyloxazole: Lacks the ethyl carbonate group, making it less versatile in certain chemical reactions.
2,4-Dimethyloxazol-5-yl methyl carbonate: Similar structure but with a methyl carbonate group instead of an ethyl carbonate group, leading to different reactivity and applications.
2,4-Dimethyloxazol-5-yl propyl carbonate: Contains a propyl carbonate group, which may affect its solubility and interaction with biological targets.
Uniqueness
2,4-Dimethyloxazol-5-yl ethyl carbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carbonate group enhances its reactivity in nucleophilic substitution reactions and its potential as a versatile intermediate in organic synthesis .
特性
CAS番号 |
412320-94-6 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC名 |
(2,4-dimethyl-1,3-oxazol-5-yl) ethyl carbonate |
InChI |
InChI=1S/C8H11NO4/c1-4-11-8(10)13-7-5(2)9-6(3)12-7/h4H2,1-3H3 |
InChIキー |
FXUKGCXDEQZGTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=C(N=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


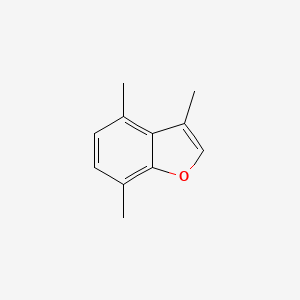
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
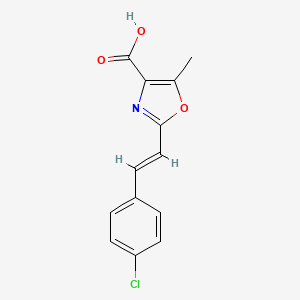
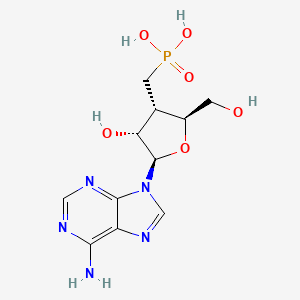
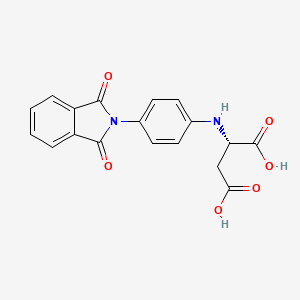
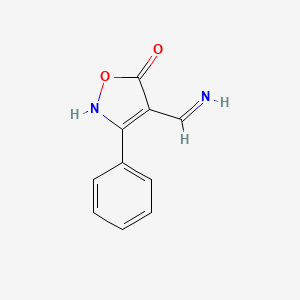
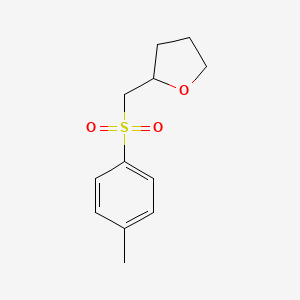

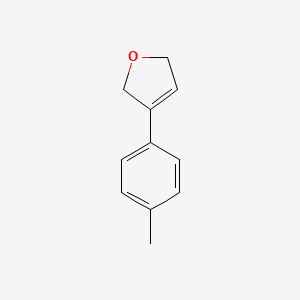
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
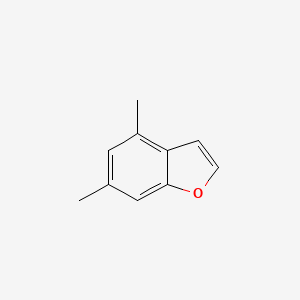
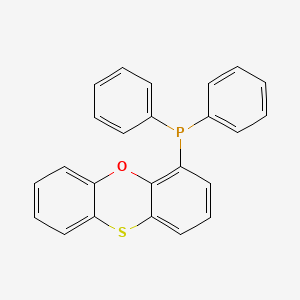
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
